molecular formula C24H21N3O3S B5080794 N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide

Cat. No.: B5080794
M. Wt: 431.5 g/mol
InChI Key: JHKLSBRYKMSJQV-UHFFFAOYSA-N
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Description

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a phenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the benzoxazole ring, followed by the introduction of the phenyl group and the propoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide
  • **N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide

Uniqueness

N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide is unique due to its specific structural features, such as the propoxy group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-2-14-29-19-7-5-6-17(15-19)22(28)27-24(31)25-18-12-10-16(11-13-18)23-26-20-8-3-4-9-21(20)30-23/h3-13,15H,2,14H2,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKLSBRYKMSJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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